Cas no 16587-65-8 (2,5,7-Trimethylbenzo[b]thiophene)

2,5,7-Trimethylbenzo[b]thiophene is a substituted benzo[b]thiophene derivative characterized by methyl groups at the 2, 5, and 7 positions. This heterocyclic compound is of interest in organic synthesis and materials science due to its electron-rich aromatic structure, which enhances its utility as a building block for functional materials, pharmaceuticals, and agrochemicals. The methyl substituents improve solubility and stability while influencing reactivity patterns in electrophilic substitution and metal-catalyzed coupling reactions. Its well-defined molecular structure makes it suitable for applications requiring precise electronic or steric tuning. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible performance in synthetic applications.
2,5,7-Trimethylbenzo[b]thiophene structure
16587-65-8 structure
Product Name:2,5,7-Trimethylbenzo[b]thiophene
CAS No:16587-65-8
MF:C11H12S
MW:176.277981758118
MDL:MFCD00216256
CID:121749
PubChem ID:600669
Update Time:2025-10-29

2,5,7-Trimethylbenzo[b]thiophene Chemical and Physical Properties

Names and Identifiers

    • 2,5,7-Trimethylbenzo[b]thiophene
    • 2,5,7-trimethyl-1-benzothiophene
    • 2,5,7-TRIMETHYLBENZOTHIOPHENE
    • Benzo[b]thiophene,2,5,7-trimethyl-
    • 2,5,7-Trimethylbenzothiophene1000µg
    • 2,5,7-Trimethyl-thionaphthen
    • FT-0702706
    • DTXSID60344952
    • 2,5,7-Trimethyl-1-benzothiophene #
    • 2,5,7-trimethyl benzothiophene
    • Benzo[b]thiophene, 2,5,7-trimethyl-
    • 16587-65-8
    • Benzothiophene, 2,5,7-trimethyl
    • PNEAISMECMOVFA-UHFFFAOYSA-N
    • SCHEMBL144449
    • AKOS006274447
    • MDL: MFCD00216256
    • Inchi: 1S/C11H12S/c1-7-4-8(2)11-10(5-7)6-9(3)12-11/h4-6H,1-3H3
    • InChI Key: PNEAISMECMOVFA-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC2C=C(C)C=C(C)C1=2

Computed Properties

  • Exact Mass: 176.06600
  • Monoisotopic Mass: 176.06597156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 28.24000
  • LogP: 3.82650

2,5,7-Trimethylbenzo[b]thiophene Pricemore >>

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2,5,7-Trimethylbenzo[b]thiophene Related Literature

Additional information on 2,5,7-Trimethylbenzo[b]thiophene

2,5,7-Trimethylbenzo[b]thiophene (CAS No. 16587-65-8): Properties, Applications, and Market Insights

2,5,7-Trimethylbenzo[b]thiophene (CAS No. 16587-65-8) is a specialized organic compound belonging to the class of benzo[b]thiophene derivatives. This compound has garnered significant attention in recent years due to its unique structural properties and versatile applications in pharmaceuticals, material science, and organic synthesis. With the increasing demand for high-performance materials and bioactive molecules, researchers and industries are actively exploring the potential of trimethylbenzo[b]thiophene derivatives.

The molecular structure of 2,5,7-Trimethylbenzo[b]thiophene features a fused benzene and thiophene ring system with three methyl substituents at positions 2, 5, and 7. This arrangement contributes to its distinctive electronic properties, making it valuable for applications requiring specific electron-donating or accepting characteristics. The compound's molecular formula is C11H12S, and it typically appears as a white to pale yellow crystalline solid under standard conditions.

One of the most prominent applications of 2,5,7-Trimethylbenzo[b]thiophene is in the field of organic electronics. Recent advancements in flexible electronics and OLED technology have increased the demand for novel organic semiconductors. The compound's conjugated system and methyl substitutions make it a promising candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (LEDs). Researchers are particularly interested in how the methyl groups influence the material's charge transport properties and thermal stability.

In pharmaceutical research, benzo[b]thiophene derivatives have shown significant biological activity. While 2,5,7-Trimethylbenzo[b]thiophene itself may not be a drug candidate, it serves as a valuable building block in medicinal chemistry. The compound's structure allows for further functionalization, enabling the creation of molecules with potential therapeutic effects. Current studies are exploring its derivatives for various applications, including as enzyme inhibitors and receptor modulators.

The synthesis of 2,5,7-Trimethylbenzo[b]thiophene typically involves cyclization reactions of appropriately substituted precursors. Modern synthetic approaches focus on developing more efficient and environmentally friendly methods, aligning with the growing emphasis on green chemistry principles. Recent publications have highlighted novel catalytic systems that can produce this compound with higher yields and lower environmental impact.

From a commercial perspective, the market for specialty benzo[b]thiophene compounds has been steadily growing. The global demand for 2,5,7-Trimethylbenzo[b]thiophene is driven by its applications in advanced materials and as an intermediate in fine chemical synthesis. Market analysts note increasing interest from Asia-Pacific regions, particularly from pharmaceutical and electronics manufacturers seeking high-purity specialty chemicals.

Quality control and analytical characterization are crucial aspects of working with 2,5,7-Trimethylbenzo[b]thiophene. Standard analytical techniques include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the compound meets the purity requirements for various applications, especially in sensitive fields like pharmaceutical research.

Storage and handling of 2,5,7-Trimethylbenzo[b]thiophene require standard laboratory precautions. The compound should be kept in a cool, dry place away from strong oxidizing agents. While it doesn't present significant hazards under normal conditions, proper laboratory safety protocols should always be followed when handling any chemical substance.

Recent scientific literature has highlighted several innovative applications of trimethyl-substituted benzo[b]thiophenes. One emerging area is their use in organic photovoltaic materials, where their electronic properties can be tuned for specific light absorption characteristics. Another promising direction is their incorporation into metal-organic frameworks (MOFs), creating hybrid materials with unique properties for gas storage or catalysis.

The future outlook for 2,5,7-Trimethylbenzo[b]thiophene appears promising, with ongoing research exploring new applications and improved synthetic methods. As industries continue to seek specialized organic compounds with tailored properties, the demand for well-characterized benzo[b]thiophene derivatives is expected to grow. Researchers are particularly interested in developing scalable production methods that maintain high purity while reducing environmental impact.

For those working with 2,5,7-Trimethylbenzo[b]thiophene, staying informed about the latest research developments is crucial. Recent publications have explored its structure-activity relationships, potential as a ligand in coordination chemistry, and modifications to enhance its performance in various applications. The compound's versatility ensures it will remain an important subject of study in organic and materials chemistry for years to come.

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